molecular formula C21H18N4O4S B2481961 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112026-56-8

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2481961
CAS No.: 1112026-56-8
M. Wt: 422.46
InChI Key: OWGZPPRTUVKBEL-UHFFFAOYSA-N
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Description

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a quinazolinone core, and a dioxolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-ethylbenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole to the quinazolinone core: This step involves the formation of a thioether linkage between the oxadiazole and the quinazolinone. This can be done using a thiol reagent and a suitable coupling agent.

    Cyclization to form the dioxolo ring: The final step involves the cyclization of the intermediate to form the dioxolo ring, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under suitable conditions to form the corresponding amine.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
  • 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Uniqueness

The uniqueness of 6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-3-12-4-6-13(7-5-12)19-23-18(29-24-19)10-30-21-22-15-9-17-16(27-11-28-17)8-14(15)20(26)25(21)2/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGZPPRTUVKBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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